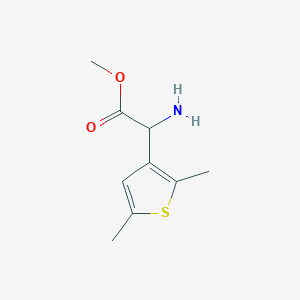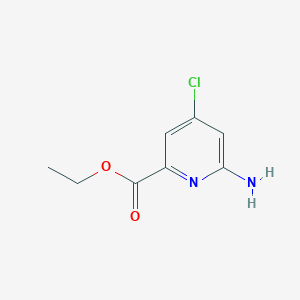![molecular formula C13H18N4 B13584185 1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine](/img/structure/B13584185.png)
1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic ring system, and a piperazine moiety, which is a six-membered ring containing two nitrogen atoms.
Méthodes De Préparation
The synthesis of 1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 1-methyl-1H-pyrrolo[2,3-b]pyridine with a suitable aldehyde under specific conditions to form an intermediate, which is then further reacted with piperazine to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrolo[2,3-b]pyridine core or the piperazine ring are replaced by other groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an FGFR inhibitor, the compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signal transduction. This inhibition can lead to the suppression of cancer cell proliferation and migration .
Comparaison Avec Des Composés Similaires
1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine can be compared with other pyrrolopyridine derivatives, such as:
1-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol: This compound has a hydroxyl group at the 5-position, which can influence its chemical reactivity and biological activity.
3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: This derivative has shown potent activity as a selective RORC2 inverse agonist, demonstrating good metabolic stability and oral bioavailability.
2-methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine): This compound is another example of a pyrrolopyridine derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H18N4 |
|---|---|
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
1-methyl-3-(piperazin-1-ylmethyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H18N4/c1-16-9-11(10-17-7-5-14-6-8-17)12-3-2-4-15-13(12)16/h2-4,9,14H,5-8,10H2,1H3 |
Clé InChI |
AIQCTJBFLJOQFG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C1N=CC=C2)CN3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


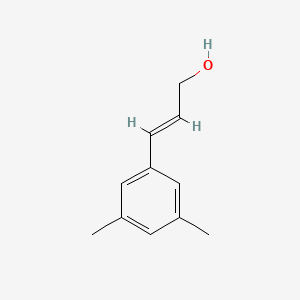
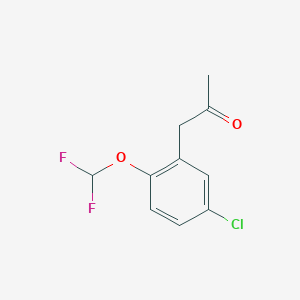
![N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13584121.png)
![1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride](/img/structure/B13584127.png)
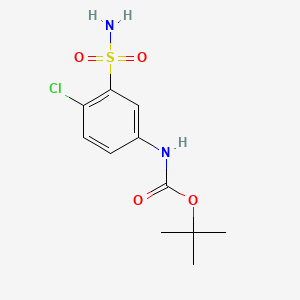
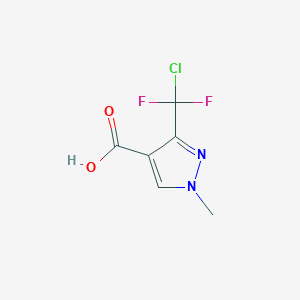
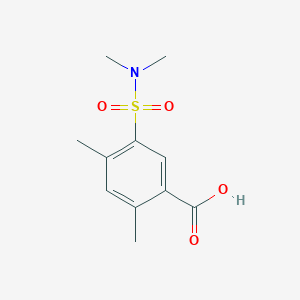
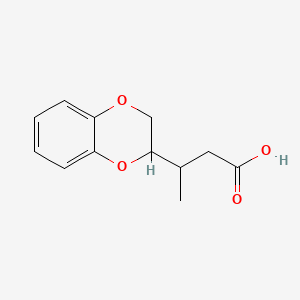
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13584149.png)

![6-Formyl-benzo[1,3]dioxole-5-carboxylic acid](/img/structure/B13584157.png)
![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B13584171.png)
